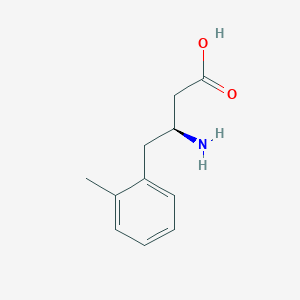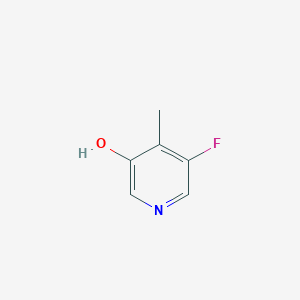
2,6-Dichloro-4-(chloromethyl)pyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-4-(chloromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C6H4Cl3N. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at positions 2 and 6, and a chloromethyl group at position 4. This compound is commonly used in various chemical reactions and has applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(chloromethyl)pyridine hydrochloride typically involves the chlorination of 2-methylpyridine. The process includes mixing 2-methylpyridine with carbon tetrachloride and anhydrous sodium carbonate, followed by heating. Chlorine gas is then introduced under light irradiation, maintaining the temperature between 60-65°C. The reaction is monitored using gas chromatography, and the product is obtained by distillation and subsequent reaction with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
2,6-Dichloro-4-(chloromethyl)pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized pyridines .
科学的研究の応用
2,6-Dichloro-4-(chloromethyl)pyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a building block for bioactive molecules.
作用機序
The mechanism of action of 2,6-Dichloro-4-(chloromethyl)pyridine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. This property makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors .
類似化合物との比較
Similar Compounds
4-(Chloromethyl)pyridine hydrochloride: Similar in structure but with the chloromethyl group at position 4.
2-Chloro-6-(trichloromethyl)pyridine: Contains a trichloromethyl group instead of a chloromethyl group.
2-(Chloromethyl)-3,4-dimethoxypyridine: Contains additional methoxy groups at positions 3 and 4
Uniqueness
2,6-Dichloro-4-(chloromethyl)pyridine hydrochloride is unique due to the presence of two chlorine atoms and a chloromethyl group, which confer specific reactivity and properties. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .
特性
CAS番号 |
223407-50-9 |
|---|---|
分子式 |
C6H5Cl4N |
分子量 |
232.9 g/mol |
IUPAC名 |
2,6-dichloro-4-(chloromethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C6H4Cl3N.ClH/c7-3-4-1-5(8)10-6(9)2-4;/h1-2H,3H2;1H |
InChIキー |
NGUXOEVWGCPVCT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1Cl)Cl)CCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B11926664.png)
![Rac-(3ar,6as)-4,4-difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B11926670.png)


![(3aR,6S,6aR)-6-{2-[(tert-butyldimethylsilyl)oxy]propan-2-yl}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B11926700.png)


